Product packaging for Z-Leu-phe-NH2(Cat. No.:CAS No. 13171-96-5)

Z-Leu-phe-NH2

Cat. No.: B077286
CAS No.: 13171-96-5
M. Wt: 411.5 g/mol
InChI Key: IYWAYHYSFZQCSH-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Leu-phe-NH2 is a potent, cell-permeable, and reversible inhibitor of caspase-3, a key cysteine-aspartic acid protease that plays a central executioner role in the apoptotic pathway. This compound acts as a competitive substrate analog, mimicking the DEVD cleavage sequence and effectively blocking the proteolytic activity of caspase-3. Its primary research value lies in elucidating the mechanisms of programmed cell death, allowing scientists to selectively inhibit caspase-3 to study its specific contributions to apoptosis in various experimental models, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. By preventing the cleavage of downstream cellular targets like PARP and actin, this compound helps researchers dissect complex apoptotic signaling networks and validate the involvement of caspase-3. It is an essential tool for in vitro biochemical assays and cell-based studies aimed at developing novel therapeutic strategies for apoptosis-related disorders. This product is offered with high purity and is strictly for research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29N3O4 B077286 Z-Leu-phe-NH2 CAS No. 13171-96-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c1-16(2)13-20(26-23(29)30-15-18-11-7-4-8-12-18)22(28)25-19(21(24)27)14-17-9-5-3-6-10-17/h3-12,16,19-20H,13-15H2,1-2H3,(H2,24,27)(H,25,28)(H,26,29)/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWAYHYSFZQCSH-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Activity and Enzymatic Interactions of Z Leu Phe Nh2

Substrate Specificity in Proteolytic Systems

Z-Leu-phe-NH2 serves as a substrate for various proteases, allowing researchers to investigate enzyme specificity, particularly for those that recognize and cleave peptide bonds adjacent to hydrophobic amino acid residues.

Bacterial neutral proteases, which are often metalloendopeptidases, show a distinct preference for cleaving peptide bonds involving the amino groups of large, hydrophobic amino acids. This compound fits this substrate profile, making it a useful tool for characterizing these enzymes. Studies on the neutral protease from Micrococcus caseolyticus demonstrate that the enzyme hydrolyzes dipeptides with a blocked N-terminus and an amidated C-terminus. researchgate.net The enzyme specifically targets peptide bonds where hydrophobic amino acids like phenylalanine, leucine (B10760876), or alanine (B10760859) contribute their amino group. researchgate.net

Similarly, research on the neutral protease from Pseudomonas sp. No. 548 indicates it actively hydrolyzes synthetic substrates where the peptide bond is contributed by hydrophobic residues such as L-leucine or L-phenylalanine. tandfonline.com The specificity of these bacterial proteases is directed at the amino-side of the cleavage point, a characteristic shared by many neutral proteinases, including thermolysin. tandfonline.com The hydrophobic nature of the leucine and phenylalanine side chains in this compound makes it an effective substrate for probing the S1' subsite of these enzymes, which accommodates the residue on the N-terminal side of the scissile bond.

The rate at which an enzyme hydrolyzes this compound compared to structurally similar peptides provides quantitative insight into substrate affinity and the influence of adjacent amino acid residues on catalytic efficiency. In a study with the Micrococcus caseolyticus neutral protease, the nature of the amino acid at the P2 position (designated X' in Z-X'-Phe-NH2) significantly impacted the hydrolysis rate. researchgate.net

While Z-Gly-Phe(NH2) was hydrolyzed at a rate of 1.48 µmol/min/mg of protease, the rate for Z-Leu-Phe(NH2) was considerably lower at 0.25 µmol/min/mg. researchgate.net This highlights the enzyme's sensitivity to the residue preceding phenylalanine. The highest rate in this series was observed with Z-Ala-Phe(NH2) at 2.01 µmol/min/mg, indicating a preference for a smaller hydrophobic residue at the P2 position for this particular enzyme. researchgate.net

Table 1: Comparative Hydrolysis Rates of Z-X'-Phe(NH2) Substrates by Micrococcus caseolyticus Neutral Protease Data sourced from a study on the specificity of an exocellular neutral protease. researchgate.net

SubstrateRate of Hydrolysis (µmol/min/mg)
Z-Ala-Phe(NH2)2.01
Z-Gly-Phe(NH2)1.48
Z-Leu-Phe(NH2)0.25
Z-Ser-Phe(NH2)0.146

These kinetic comparisons are crucial for mapping the active site preferences of proteases and for designing highly selective substrates and inhibitors.

Interactions with Bacterial Neutral Proteases

Role in Enzyme Inhibition Studies

Beyond its function as a substrate, the this compound scaffold is integral to the development of enzyme inhibitors, particularly for cysteine proteases.

Peptidomimetic inhibitors are designed to mimic the natural substrate of an enzyme to achieve specific binding to the active site. The dipeptide structure of Z-Leu-Phe is a common backbone for creating such inhibitors for cysteine proteases. These enzymes, like papain and cathepsins, often prefer substrates with hydrophobic residues. researchgate.net

Researchers modify the peptide backbone by replacing the scissile amide bond with a reactive group, or "warhead," that can form a covalent bond with the active site cysteine residue. Examples include fluoromethyl ketones (FMK), diazomethyl ketones (DAM), and nitriles. unimi.itnih.gov For instance, a Z-Leu-Phe-Gly-DAM inhibitor has been successfully crystallized with papain, demonstrating how this peptide sequence directs the inhibitor to the enzyme's active site. bibliotekanauki.pl Similarly, dipeptidic fluoromethyl ketones such as Gly-Phe-CH2F and Ala-Phe-CH2F have been shown to be potent, reversible covalent inhibitors of cathepsin C. unimi.it These examples underscore the value of the Leu-Phe sequence as a recognition motif for guiding inhibitors to target cysteine proteases. nih.gov

The inhibitory action of peptidomimetics based on the Z-Leu-Phe structure typically involves the formation of a stable complex with the target enzyme. For cysteine protease inhibitors, this often means a covalent modification of the catalytic cysteine residue in the active site. The peptide portion of the inhibitor is responsible for binding affinity and selectivity, positioning the reactive "warhead" for nucleophilic attack by the thiolate group of the active site cysteine.

Allosteric modulation occurs when a molecule binds to a site on an enzyme other than the active site (an allosteric site), causing a conformational change that alters the enzyme's activity. libretexts.org This regulation can be positive (activation) or negative (inhibition). longdom.org Allosteric modulators offer a more nuanced control over biological processes compared to active-site-directed inhibitors. longdom.orgaakash.ac.in

While this compound is a well-established substrate and a scaffold for active-site-directed inhibitors, there is no direct evidence in the reviewed literature to suggest it functions as an allosteric modulator. The interactions described focus on its binding within the active site of proteases. Allosteric regulation is a distinct mechanism where the regulatory molecule does not compete with the substrate for the active site. libretexts.org This mode of regulation is crucial in many biological pathways, but a role for this compound in this capacity has not been documented.

Structure Activity Relationship Sar and Molecular Design of Z Leu Phe Nh2 Analogs

Conformational Analysis and Structural Features Influencing Biochemical Activity

The three-dimensional conformation of Z-Leu-Phe-NH2 and its analogs is a critical determinant of their interaction with biological targets. The spatial arrangement of the leucine (B10760876) and phenylalanine side chains, the orientation of the peptide backbone, and the nature of the terminal protecting groups collectively define the molecule's ability to fit into a binding pocket and elicit a biological response.

The stereochemistry of the constituent amino acids is fundamental to the biological activity of peptides. nih.govwiley-vch.de Biological systems, particularly enzymes and receptors, are chiral and have evolved to recognize and process L-amino acids, the naturally occurring stereoisomers. nih.gov

Enzymatic Recognition : The active sites of proteases are exquisitely shaped to accommodate the specific three-dimensional structure of L-amino acid substrates. The substitution of an L-amino acid with its D-enantiomer alters the spatial orientation of the side chain, which can lead to a steric clash with residues in the enzyme's binding pocket, thereby preventing optimal alignment for catalysis. nih.gov For instance, the peptidyl-transfer center of the ribosome uses the universally conserved U2506 residue as a chiral checkpoint, which sterically hinders the proper positioning of D-amino acids for peptide bond formation. nih.gov

Receptor Binding : Similarly, the affinity of a peptide ligand for its receptor is highly dependent on the stereochemistry of its residues. An analog containing a D-amino acid may not fit correctly into the binding site, leading to a significant loss of activity. mdpi.com

Stability vs. Activity Trade-off : While replacing L-amino acids with D-amino acids can significantly increase a peptide's resistance to degradation by proteases, this modification often comes at the cost of reduced biological activity. mdpi.comdiva-portal.org However, in some rational design approaches, D-amino acids are strategically incorporated to induce specific conformational turns or to interact with a particular sub-site of a receptor, which can sometimes maintain or even enhance activity. mdpi.comresearchgate.net The impact of such substitutions can be dramatic, highlighting that factors beyond simple amphiphilic balance, such as conformational propensities dictated by stereochemistry, influence biological activity. acs.orgchemrxiv.org

Modifications at the N- and C-termini of a peptide are crucial for modulating its activity, selectivity, and stability. nih.gov The Z-group (benzyloxycarbonyl) of this compound is an N-terminal acyl substituent, and the -NH2 group is a C-terminal amidation.

N-Terminal Acyl Groups : The nature of the N-terminal blocking group significantly influences the rate of enzymatic hydrolysis. Studies on the specificity of proteases have shown that varying the acyl group can alter substrate affinity and turnover rates. For example, research on the hydrolysis of dipeptide amides by proteases from Micrococcus caseolyticus and other sources demonstrated that the rate of cleavage is sensitive to the residue preceding phenylalanine. researchgate.net Polar residues in the N-terminal position, such as Serine (Ser) and Histidine (His) in Z-X-Phe-NH2 analogs, were found to increase enzymatic activity, suggesting the presence of a neighboring hydrophilic site in the enzyme's active center. researchgate.net

Table 1: Effect of N-Terminal Residue on the Hydrolysis Rate of Z-X-Phe-NH2 by Protease

Substrate Rate of Hydrolysis (μmoles/min/mg of enzyme)
Z-His-Phe-NH2 3.6
Z-Ser-Phe-NH2 2.6
Z-Ala-Phe-NH2 2.01
Z-Gly-Phe-NH2 1.48
This compound 0.25

Data sourced from studies on protease specificity. researchgate.net

C-Terminal Amidation : The amidation of the C-terminus, as seen in this compound, is a common strategy in peptide design. This modification removes the negative charge of the carboxylate group, making the C-terminus more similar to that of a larger protein. It is known to significantly increase the metabolic stability of peptides by making them resistant to cleavage by carboxypeptidases. nih.govneu.edu.tr Furthermore, C-terminal amidation can be critical for receptor binding, often forming a key hydrogen bond with the receptor, thereby enhancing affinity and potency. mdpi.com

Importance of Amino Acid Residue Stereochemistry (L- vs. D-configuration)

Rational Design of this compound-Based Peptidomimetics

Peptidomimetics are molecules designed to mimic the bioactive conformation of a peptide but with modified chemical structures to improve their drug-like properties. diva-portal.org Rational design strategies for this compound analogs focus on enhancing stability and tailoring activity by modifying the peptide backbone or replacing specific amino acids. upc.educhemrxiv.org

Peptides are often poor drug candidates due to their rapid degradation by proteases. Several strategies can be employed to create more stable this compound-based peptidomimetics:

Backbone Modification : N-methylation of the peptide bond (replacing the amide proton with a methyl group) can confer resistance to proteolysis. diva-portal.org However, this can also introduce conformational constraints that may reduce biological activity. diva-portal.org

Incorporation of Unnatural Amino Acids : Introducing D-amino acids or other non-proteinogenic amino acids can prevent recognition by proteases. mdpi.comnih.govbyu.edu For example, the incorporation of dehydroamino acids (e.g., Z-ΔPhe) has been shown to afford proteolytic stability to tetrapeptides. byu.edu

Terminal Modifications : As previously discussed, N-terminal acetylation and C-terminal amidation are effective methods for protecting against aminopeptidases and carboxypeptidases, respectively, thereby increasing the peptide's half-life. nih.gov

Cyclization : Linking the N- and C-termini or creating a side-chain to side-chain linkage can produce a cyclic peptide. upc.edu Cyclization rigidifies the peptide's structure, which can lock it into its bioactive conformation and simultaneously enhance metabolic stability by shielding the peptide bonds from enzymatic attack. nih.govupc.edu

Beyond enhancing stability, the incorporation of non-standard amino acids and dipeptide isosteres is a powerful tool for probing SAR and optimizing activity. nih.gov

Non-Standard Amino Acids (NPAAs) : There are hundreds of synthetic NPAAs available that can be used to introduce novel side chains or conformational constraints. nih.govresearchgate.net For example, replacing a residue with a more hydrophobic or conformationally restricted analog like biphenylalanine (Bip) or α-aminoisobutyric acid (Aib) can significantly alter receptor affinity and potency. uzh.chmdpi.com The introduction of NPAAs can fundamentally change a peptide's properties, including its lipophilicity, which can enhance cell permeability. nih.gov

Dipeptide Isosteres : These are non-peptide units designed to replace a dipeptide segment (e.g., Leu-Phe) while retaining the critical side-chain orientations for biological activity. upc.eduresearchgate.net A primary goal is to replace the scissile amide bond with a non-hydrolyzable surrogate. upc.edu Examples include:

Reduced Amide Bonds (CH₂-NH) : This modification removes the carbonyl oxygen, eliminating a key hydrogen bond acceptor and increasing flexibility.

Ketomethylene Isosteres (CO-CH₂) : This surrogate replaces the amide nitrogen with a methylene (B1212753) group. Studies on Phe-Gly peptidomimetics showed that a ketomethylene isostere maintained affinity for the peptide transporter rPEPT2, indicating the amide bond itself is not essential for binding. acs.org

(E)-Alkene Isosteres (CH=CH, trans) : These provide a rigid, planar structure that can mimic the trans geometry of the peptide bond.

Fluoroalkene Isosteres (CF=CH) : The electronegative fluorine atom is intended to mimic the carbonyl oxygen of the original peptide bond, making these promising isosteric units. researchgate.net

Strategies for Enhancing Proteolytic Stability

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational methodology used in drug design to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov For this compound analogs, QSAR studies can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. scispace.com

The process involves:

Descriptor Calculation : For a series of peptide analogs with known biological activities, various physicochemical and structural properties, known as descriptors, are calculated for each amino acid or the entire molecule. nih.gov

Amino Acid Descriptors : These include "z-scales" or "principal properties," which are derived from a large set of experimental data and describe the hydrophobicity, steric properties, and electronic features of the amino acid side chains. nih.gov Other descriptors like the Isotropic Surface Area (ISA) and the Electronic Charge Index (ECI) are derived from the 3D structure of the amino acids. nih.gov

Model Generation : Statistical methods, such as Partial Least Squares (PLS) projection, are used to build a mathematical model that links the descriptors to the observed biological activity. nih.govmdpi.com

Model Validation and Prediction : The model's predictive power is tested on a set of compounds not used in its creation. A validated QSAR model can then be used to design new analogs with potentially high affinity for a target receptor or optimized enzymatic inhibition. nih.govsci-hub.se

For example, QSAR models have been successfully used to design novel analogs of Substance P with exceptionally high affinity for the NK-1 receptor by selecting amino acid substitutions based on the model's predictions. nih.gov Similar 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA), which analyzes the steric and electrostatic fields of the molecules, could be applied to a series of this compound analogs to guide the optimization of their structure. mdpi.com

Application of Amino Acid Descriptors

The design and analysis of peptide analogs like this compound are greatly enhanced by the use of amino acid descriptors. These are numerical values that quantify the physicochemical properties of amino acid side chains, allowing for a more systematic approach to QSAR studies than simple trial and error. nih.gov

Several sets of descriptors are commonly employed in peptide QSAR:

Z-scales: These are one of the most established sets of descriptors, derived from a principal component analysis (PCA) of 29 physicochemical properties of amino acids. The primary scales, z1, z2, and z3, represent hydrophobicity, steric properties (size and shape), and electronic properties, respectively. nih.govresearchgate.net These scales can be used to design new peptide analogs by selecting amino acid substitutions that systematically vary these three key properties. nih.gov

VHSE (Principal Components Score Vectors of Hydrophobic, Steric, and Electronic properties): As an alternative to z-scores, VHSE scales are derived from a larger set of 50 physicochemical variables. researchgate.net This approach aims to provide a more detailed and independent description of the hydrophobic, steric, and electronic characteristics of amino acid side chains, which can then be used to build predictive QSAR models. researchgate.net

ISA and ECI (Isotropic Surface Area and Electronic Charge Index): These descriptors are derived from the 3D structures of amino acids. nih.gov ISA quantifies the surface area of the side chain, while ECI represents its electronic character. Their strength lies in capturing 3D structural information, which is often critical for receptor binding and biological activity. nih.gov

In the context of this compound, these descriptors allow researchers to quantify the effects of substituting the leucine or phenylalanine residues. For instance, replacing leucine with another amino acid can be described by the change in the z-scores or VHSE values. By correlating these changes with observed biological activity across a series of analogs, a QSAR model can be developed. Such models can predict the activity of unsynthesized analogs, thereby guiding the design of more potent or selective compounds. nih.govresearchgate.net

Correlation of Physico-Chemical Properties with Biological Activity

The biological activity of this compound analogs is intrinsically linked to their physico-chemical properties. Modifications to the peptide backbone or the amino acid side chains can profoundly alter properties such as lipophilicity, size, and electronic distribution, which in turn dictates how the molecule interacts with its biological target.

Steric Effects: The size and shape of the amino acid residues are critical determinants of biological activity. The bulky isobutyl side chain of leucine and the benzyl (B1604629) side chain of phenylalanine in this compound occupy specific spatial pockets in a target receptor or enzyme active site. Research on phenylalanine analogs has shown that substitutions on the benzene (B151609) ring can significantly impact activity. For example, introducing an iodine atom at the 2-position of phenylalanine was found to markedly improve affinity and selectivity for the L-type amino acid transporter 1 (LAT1). nih.gov Similarly, constraining the structure, for instance by creating a bicyclic phenylalanine analog, can also lead to higher affinity and selectivity. nih.gov These findings highlight that steric bulk and the specific conformation of the side chains are key to molecular recognition.

Electronic Properties: The electronic nature of the amino acid side chains, including their polarity and charge distribution, governs electrostatic and hydrogen bonding interactions. The amide groups in the peptide backbone and the C-terminal amide of this compound are important hydrogen bond donors and acceptors. While the leucine and phenylalanine side chains are primarily nonpolar, introducing polar residues or modifying the N-terminal protecting group can introduce new electronic interactions. In studies of other peptides, the introduction of polar groups has been shown to be important for specific interactions, such as with phosphate (B84403) or sulfate (B86663) groups at a binding site. acs.org

The table below summarizes research findings on how modifying physico-chemical properties in peptide analogs can influence their biological activity.

Modification StrategyPhysico-Chemical Property AlteredObserved Effect on Biological ActivityReference
Replacement of hydrophobic residues (e.g., Leu, Phe) with Alanine (B10760859)Decreased hydrophobicity and steric bulkReduced antibiotic activity, suggesting the importance of side chains for membrane anchoring or hydrophobic interactions. acs.org
Introduction of a halogen (Iodine) to the Phenylalanine ringIncreased steric bulk and altered electronic distributionMarkedly improved transporter affinity and selectivity. nih.gov
Isosteric replacement of a thiazole (B1198619) ring with an oxazole (B20620) ring in a different seriesIncreased hydrophilicity/water solubilityMaintained or improved antimicrobial activity against various strains, including Mycobacterium tuberculosis. mdpi.com
Modification at N- and C-termini with varied amino acids (e.g., D-isomers, phosphonic acids)Altered lipophilicity, steric conformation, and proteolytic stabilityOptimized physicochemical properties and enhanced anticonvulsant potency in hemorphin-7 (B1673057) analogues. researchgate.netresearchgate.net
Cyclization of a linear peptideConstrained conformational flexibilityIncreased in vitro affinity for opioid receptors and prolonged in vivo effects compared to the linear parent peptide. researchgate.net

These examples demonstrate a clear correlation between the physico-chemical properties of peptide analogs and their biological functions. For this compound, a rational design approach would involve leveraging amino acid descriptors to systematically modify its structure, thereby optimizing its lipophilic, steric, and electronic profile for a desired biological outcome.

Molecular Interactions and Cellular Pathway Modulation

Peptide-Receptor Binding and Recognition Mechanisms

The interaction of a ligand like Z-Leu-Phe-NH2 with a receptor is a highly specific process governed by a combination of non-covalent forces. The compound's unique structural elements, including its significant hydrophobicity and capacity for hydrogen bonding, are central to its binding and recognition.

G-Protein Coupled Receptors (GPCRs) represent a vast family of cell surface receptors that recognize a wide array of ligands, including peptides, to initiate intracellular signaling cascades. wikipedia.orgmdpi.complos.org While direct studies identifying a specific GPCR target for this compound are not prominent, its structural characteristics allow for informed speculation on its potential receptor interactions.

Many peptide ligands that bind to GPCRs feature a C-terminal amide group. researchgate.net The amidated C-terminus of this compound is a feature it shares with endogenous peptides like RF-amide peptides, which are known to interact with a specific subfamily of GPCRs. researchgate.net However, ligand recognition is a multifactorial process. The large, bulky benzyloxycarbonyl (Z) group at the N-terminus of this compound would necessitate a deep, sterically accommodating binding pocket on a potential receptor. This N-terminal modification distinguishes it from many endogenous peptide ligands, which typically possess a free amino group crucial for interaction with their receptors. acs.org Therefore, any receptor binding this compound would need to have a binding site that specifically recognizes and accommodates this hydrophobic N-terminal cap, in addition to the Phenylalanine and Leucine (B10760876) side chains.

Hydrophobic interactions are a primary driving force in the binding of ligands to protein receptors. nih.govthescipub.com This effect arises from the tendency of non-polar molecules or molecular regions to aggregate in an aqueous environment, driven by the favorable entropy of releasing ordered water molecules from non-polar surfaces. callutheran.edu this compound is rich in hydrophobic moieties, making these interactions critical for its binding affinity.

The key hydrophobic components are:

The Benzyloxycarbonyl (Z) Group: The benzyl (B1604629) ring of this protecting group provides a large, non-polar surface area.

The Phenylalanine (Phe) Side Chain: The phenyl group of this aromatic amino acid is a significant contributor to hydrophobicity and is often found in the hydrophobic cores of proteins or at ligand-receptor interfaces. rsc.org

The Leucine (Leu) Side Chain: The isobutyl side chain of Leucine is aliphatic and highly hydrophobic.

For this compound to bind effectively to a receptor, the receptor's binding pocket must feature a complementary hydrophobic surface. Amino acid residues such as valine, isoleucine, leucine, and phenylalanine within the receptor would create such a pocket, stabilizing the ligand through the exclusion of water. nih.govcallutheran.edu The combined hydrophobicity of the Z-group and the Phe and Leu side chains suggests that hydrophobic interactions are likely the dominant force stabilizing the ligand-receptor complex. thescipub.com

While hydrophobic forces drive the initial association, the specificity and orientation of binding are refined by hydrogen bonds and other non-covalent interactions. thescipub.com this compound possesses several functional groups capable of participating in a hydrogen-bonding network with a receptor.

Hydrogen Bond Donors: The molecule contains two backbone amide protons (N-H) and the two protons of the terminal amide (-NH2).

Hydrogen Bond Acceptors: The molecule has four carbonyl oxygen atoms (C=O) within the Z-group and the two peptide bonds.

Studies involving N-protected dipeptides demonstrate that both the protecting carbamate (B1207046) group and the peptide amide groups can form hydrogen bonds with a receptor. csic.es The terminal amide group is also a well-established hydrogen-bonding motif in peptide-receptor interactions. beilstein-journals.org Additionally, the two aromatic rings (from the Z-group and Phenylalanine) can engage in π-π stacking interactions with aromatic residues like Tyrosine, Tryptophan, or Phenylalanine in the receptor's binding site, further enhancing binding affinity and specificity. csic.es

Interactive Table: Summary of Molecular Interactions for this compound

Interaction Type Key Molecular Features of this compound Potential Receptor Counterparts References
Hydrophobic Benzyl ring (Z-group), Phenyl ring (Phe), Isobutyl group (Leu) Hydrophobic pocket with non-polar amino acids (e.g., Val, Leu, Ile, Phe) nih.govthescipub.comcallutheran.edursc.org
Hydrogen Bonding (Donors) Two backbone amide N-H, Terminal -NH2 Carbonyl oxygens, Aspartate, Glutamate side chains csic.esbeilstein-journals.org
Hydrogen Bonding (Acceptors) Four carbonyl C=O groups Amide N-H, Arginine, Lysine, Histidine side chains csic.esbeilstein-journals.org
π-π Stacking Benzyl and Phenyl aromatic rings Aromatic amino acids (e.g., Phe, Tyr, Trp) csic.es

Role of Hydrophobic Interactions in Binding Pockets

Modulation of Cellular Functions and Transport

The ability of a peptide to exert an intracellular effect is contingent on its capacity to cross the cell membrane. This process can be mediated by specific transport systems or occur through passive diffusion, both of which are heavily influenced by the peptide's physicochemical properties.

The primary mechanism for the cellular uptake of small peptides is through proton-coupled oligopeptide transporters (POTs), such as PEPT1 and PEPT2. nih.govmdpi.comresearchgate.net These transporters recognize and move di- and tripeptides across the cell membrane. However, their substrate specificity is governed by distinct structural requirements. Efficient recognition by PEPT1 typically requires a free N-terminal amino group and a C-terminal carboxylate group.

This compound does not meet these criteria. Its N-terminus is blocked by the large, uncharged benzyloxycarbonyl group, and its C-terminus is a neutral amide rather than a negatively charged carboxylate. These structural modifications make it an exceedingly poor substrate for active transport by systems like PEPT1. Research on analogous dipeptides, such as H-Phe-Phe-NH2, has already indicated they are not actively transported by PEPT1, and the addition of the bulky Z-group to this compound would further preclude such an interaction. acs.org Similarly, while L-amino acid transporters (LATs) are responsible for the uptake of Leucine and Phenylalanine, it is unlikely they transport a dipeptide with a protected N-terminus. nih.govmdpi.com

In the absence of active transport, the cellular uptake of this compound would depend on its ability to passively diffuse across the plasma membrane or utilize other endocytic pathways. Cell-penetrating peptides (CPPs) often utilize cationic residues to interact with the negatively charged cell surface, a feature this compound lacks. mdpi.comnih.gov

However, the significant hydrophobicity of this compound may facilitate its partitioning into the lipid bilayer of the cell membrane. N-terminal protecting groups, such as the Z-group, are sometimes used in drug design to increase a peptide's lipophilicity and enhance its ability to cross cellular barriers. google.com This suggests that this compound could potentially enter cells via passive diffusion, driven by a concentration gradient.

Nonetheless, this process is complex. High hydrophobicity can sometimes lead to peptide aggregation or non-specific binding within the membrane, impeding effective translocation into the cytoplasm. If uptake does occur via endocytosis, the peptide risks being trapped and degraded in endosomes or lysosomes, a common barrier for CPPs and their cargo. mdpi.comgoogle.com While permeability data for H-Phe-Phe-NH2 analogues show that structural modifications can lead to moderate or high cell permeability, the specific impact of the Z-group on this compound's uptake remains to be experimentally quantified. acs.org

Influence on Cellular Transport Systems (e.g., Peptide Transporters)

Computational Approaches in Molecular Interaction Analysis

Computational methods provide a powerful lens to examine the nuanced interactions of this compound at a molecular level. These approaches, including molecular docking, molecular dynamics simulations, and quantum mechanical calculations, offer a detailed perspective on its behavior and interaction energetics.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking simulations can elucidate its binding mode within the active sites of target proteins. These simulations calculate the binding affinity, which is a measure of the strength of the interaction.

Key steps in molecular docking include:

Target Preparation: The three-dimensional structure of the target protein is obtained, often from a repository like the Protein Data Bank (PDB). jppres.com

Ligand Preparation: The 3D structure of this compound is generated and optimized for the most stable, low-energy conformation. jppres.com

Docking and Scoring: A docking algorithm systematically samples different orientations and conformations of the ligand within the protein's binding site and assigns a score based on a scoring function, which estimates the binding free energy. jabonline.in

Studies have shown that the interactions of similar peptide-based compounds involve specific amino acid residues within the binding pocket, such as Leucine, Phenylalanine, and others. nih.govmdpi.com The interactions can be a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Molecular Dynamics (MD) Simulations for Conformational Studies

Molecular dynamics (MD) simulations provide a dynamic view of the conformational landscape of this compound and its complexes. researchgate.net These simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.net This allows for the study of the flexibility and stability of the compound and its interactions with its environment, such as a protein or a solvent. peerj.com

MD simulations can reveal:

Conformational Stability: By analyzing the root-mean-square deviation (RMSD) of the atomic positions over the simulation time, the stability of the this compound-protein complex can be assessed. nih.govjppres.com

Flexibility of the Molecule: The root-mean-square fluctuation (RMSF) of individual atoms or residues can identify flexible regions of the molecule. nih.gov

Interaction Dynamics: The persistence of interactions, such as hydrogen bonds, observed in docking simulations can be evaluated over the course of the MD simulation. mdpi.com

For peptides like this compound, MD simulations have been used to understand their conformational preferences in different environments, such as in aqueous solutions or in the presence of lipid membranes. researchgate.net

Quantum Mechanical Calculations for Interaction Energetics

Quantum mechanical (QM) calculations offer the highest level of theory for studying molecular interactions, providing detailed insights into the electronic structure and energetics of the system. uzh.ch These methods can be used to accurately calculate interaction energies, bond dissociation energies, and to understand the nature of chemical bonds. plos.orgresearchgate.net

Key QM methods include:

Density Functional Theory (DFT): A popular method that calculates the electronic structure of a system based on its electron density. researchgate.net

Ab initio methods: These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), are highly accurate but computationally expensive. plos.orgresearchgate.net

QM calculations can be applied to:

Accurate Interaction Energies: Determine the precise binding energy between this compound and its interacting partners. plos.org

Analysis of Non-covalent Interactions: Characterize the nature of interactions, such as cation-π interactions, which can be significant for aromatic residues like phenylalanine. plos.org

Charge Distribution: Analyze the distribution of electron density to understand electrostatic interactions. escholarship.org

For example, QM calculations on dipeptides have been used to determine the binding energies and to understand the effect of electron correlation on their structure. researchgate.net These calculations provide a fundamental understanding of the forces driving the molecular recognition of this compound.

Preclinical Research Applications and Potential Therapeutic Relevance

Development as Biochemical Probes and Research Tools

In the realm of biochemistry, synthetic peptides are fundamental tools for dissecting complex biological processes. dergipark.org.tr They can be designed as enzyme substrates, inhibitors, or ligands to probe signaling pathways and protein-protein interactions. dergipark.org.trelifesciences.org Z-Leu-Phe-NH2, as an N-terminally protected dipeptide amide, primarily serves as a building block in the synthesis of more complex peptides for drug discovery and biological research. chemimpex.com The benzyloxycarbonyl (Z) group is a common protecting group in peptide chemistry, which can be selectively removed during multi-step synthesis.

The utility of similar dipeptide structures in biochemical assays is well-documented. For example, the related compound Z-Phe-Leu-OH is used as a substrate to characterize and analyze the kinetics of various carboxypeptidases. sigmaaldrich.com Likewise, Z-Gly-Phe-NH2 is employed in biochemical assays to investigate enzyme activity and protein interactions. chemimpex.com By extension, this compound can be used as a reference or control compound in ligand-binding assays or as a precursor for creating libraries of peptide-based molecules to screen for biological activity. chemimpex.comsigmaaldrich.com The development of such chemical probes is crucial for identifying and validating new targets in drug discovery. elifesciences.org

Role in Targeted Delivery Systems Research

Targeted drug delivery aims to increase the concentration of therapeutic agents at the site of disease, thereby enhancing efficacy and reducing off-target effects. Peptides are increasingly explored as targeting ligands due to their ability to bind specific cell surface receptors with high affinity. mdpi.com

While direct studies on this compound in drug delivery are not extensively documented, research on its core structure provides valuable insights. The deprotected form, H-Phe-Phe-NH2, has been investigated for its ability to be transported across cellular membranes. acs.org Such dipeptides can be recognized by peptide transporters like PEPT1, which are present in tissues such as the intestine, facilitating active uptake. acs.org In preclinical research, peptides are often conjugated to drugs or nanoparticles to guide them to specific cells or tissues. mdpi.com The Leu-Phe-NH2 moiety could potentially be explored as a component of such a peptide-drug conjugate.

A significant challenge in using peptides as therapeutic agents is their typically poor metabolic stability and cell permeability. acs.org Researchers employ several strategies to overcome these limitations, including structural modifications. For the related dipeptide H-Phe-Phe-NH2, studies have shown that modifications such as backbone methylation can significantly increase cell permeability in in vitro models. acs.org The presence of the N-terminal benzyloxycarbonyl (Z) group on this compound increases its lipophilicity, which can influence its passive diffusion across cell membranes. However, this group is typically removed to yield the active, deprotected peptide for biological targeting. acs.org Further strategies include cyclization or conjugation to larger molecules to improve pharmacokinetic properties. mdpi.com

Peptide-Mediated Delivery in in vitro Models

Investigation in Disease Models (Preclinical in vitro and in vivo Studies)

The preclinical evaluation of this compound and its analogs spans several potential therapeutic areas, from enzyme-related diseases to neuropharmacology.

Peptides containing specific amino acid sequences are often developed as enzyme inhibitors. acs.orgresearchgate.net A well-known class of such inhibitors are peptide aldehydes, which are potent inhibitors of cysteine proteases like caspases and the proteasome. For instance, related compounds such as Z-Leu-Leu-azaLeu-CHO have demonstrated inhibitory activity against the 20S proteasome. researchgate.net These inhibitors function by having their electrophilic aldehyde group attacked by the active site nucleophile of the enzyme.

In this context, this compound, which possesses a C-terminal amide instead of an aldehyde, would not be expected to be a potent covalent inhibitor of such proteases. The amide group is significantly less electrophilic than an aldehyde. Therefore, in studies of proteasome or caspase inhibition, this compound would more likely be used as a negative control compound to demonstrate the specificity of the corresponding peptide aldehyde inhibitor. This highlights its role as a crucial research tool for validating the mechanism of action of more active compounds.

The core structure of this compound has shown significant promise in neuropharmacological research. A truncation study of a larger peptide identified the deprotected dipeptide H-Phe-Phe-NH2 as a potent and high-affinity ligand for the Substance P 1-7 (SP₁₋₇) binding site, with a Kᵢ value of 1.5 nM. acs.org This is particularly relevant as SP₁₋₇ is involved in pain modulation. In a preclinical in vivo model of diabetes in mice, intrathecal administration of H-Phe-Phe-NH2 was shown to alleviate signs of neuropathic pain, including hyperalgesia and allodynia. acs.org

This finding establishes the Phe-Phe-NH2 scaffold as a promising starting point for developing novel analgesics. Research has focused on creating constrained analogs of this dipeptide to improve its metabolic stability and cell permeability while retaining high affinity for the SP₁₋₇ binding site. acs.org The table below summarizes the binding affinities and permeability of H-Phe-Phe-NH2 and some of its modified analogs from a key study.

CompoundModificationBinding Affinity (Ki, nM)Permeability (Papp, 10-6 cm/s)Reference
H-Phe-Phe-NH2Parent Compound1.50.12 acs.org
H-Phe-(NMe)Phe-NH2N-methylation4.92.2 acs.org
H-(NMe)Phe-Phe-NH2N-methylation7.520 acs.org

While these studies focus on the deprotected peptide, they underscore the therapeutic potential of the underlying Leu-Phe-NH2 structure that this compound is a precursor to. The role of peptides ending in Phe-NH2 is also noted in other neuropeptide systems, such as those involving Neuropeptide FF (NPFF), which modulate opioid receptor function and are implicated in pain, mood, and substance use disorders. dergipark.org.tr

Antimicrobial and Antiproliferative Activity in in vitro Models

Data tables on antimicrobial and antiproliferative activity.

Detailed research findings on the compound's effects.

Future Directions and Emerging Research Avenues

Advancements in Peptide Design and Synthesis Technologies

The development of novel analogs of Z-Leu-Phe-NH2 with superior stability, potency, and selectivity is heavily reliant on innovations in peptide design and synthesis. Modern techniques are moving beyond traditional methods to offer greater control and efficiency.

Solid-Phase Peptide Synthesis (SPPS) remains a cornerstone of peptide manufacturing, prized for its efficiency and amenability to automation. asymchem.comamericanpeptidesociety.org Recent advancements, such as microwave-assisted SPPS, accelerate reaction times and improve the purity and yield of complex peptides. asymchem.com An even more revolutionary approach, Ultra-Efficient Solid-Phase Peptide Synthesis (UE-SPPS), aims to eliminate resin washing steps, which could reduce waste by up to 95% without compromising synthesis quality. cem.com While Liquid-Phase Peptide Synthesis (LPPS) is a more traditional method, it remains relevant for the large-scale production of shorter peptides. asymchem.comamericanpeptidesociety.org

A significant area of innovation is the incorporation of non-proteinogenic amino acids (NPAAs) into the this compound backbone. nih.gov These unnatural amino acids can fundamentally alter a peptide's properties, enhancing its resistance to enzymatic degradation, improving its conformational stability, and increasing its binding affinity to biological targets. nih.govresearchgate.netnih.gov For example, introducing NPAAs can constrain the peptide's structure, which is a useful strategy for designing specific conformations. researchgate.net

Furthermore, techniques like Native Chemical Ligation (NCL) are enabling the synthesis of larger and more complex peptide structures, including cyclic analogs. wikipedia.orgnih.gov Cyclization of a peptide backbone can enhance metabolic stability and receptor selectivity. nih.govnih.gov These advanced synthesis methodologies provide a robust toolkit for creating a new generation of this compound derivatives with fine-tuned pharmacological profiles.

Integration of Advanced Computational Methodologies

The integration of advanced computational methodologies is revolutionizing the design and screening of peptide-based drug candidates, including derivatives of this compound. These in silico tools significantly accelerate the discovery process, reduce costs, and provide deep insights into molecular interactions. mdpi.comnih.gov

Molecular modeling techniques, such as molecular dynamics (MD) simulations and molecular docking, allow researchers to visualize and analyze the interactions between a peptide and its target receptor at an atomic level. mdpi.comnih.gov These methods are crucial for understanding the challenges related to a peptide's inherent flexibility and for predicting binding affinity. mdpi.com An efficient computational procedure using theoretical and experimental data has been developed to determine the side-chain conformation of dipeptides like those containing leucine (B10760876). acs.org By combining computational design with experimental validation, researchers can more effectively navigate the vast sequence space to identify promising new this compound analogs. researchgate.netoup.com

Exploration of Novel Biological Targets and Pathways

While this compound and its analogs have known biological activities, future research is focused on identifying novel targets and pathways to broaden their therapeutic applications. The search for new functions for dipeptides is a growing area of pharmacology. nih.gov

Bioinformatics and computational biology are key tools in this exploration. For example, a recent study used a bioinformatics approach to screen cyclic dipeptides for potential therapeutic applications in schizophrenia, identifying the sigma-1 receptor (SIGMA1) as a promising new target. mdpi.com This highlights how computational screening can link simple peptide structures to complex neurological disorders.

Fragment-based drug design strategies are also being employed. Based on the interaction modes of natural proteasome inhibitors, a series of dipeptides were designed and synthesized as novel inhibitors of the 20S proteasome, a key target in cancer therapy. researchgate.net Similarly, studies on the wasp venom peptide anoplin, a short 10-residue peptide, have shown that modifications like point mutations, truncations, and dimerization can systematically alter its antimicrobial and antitumor activities, revealing critical residues for its function. frontiersin.org

By applying these discovery principles, researchers can screen libraries of this compound derivatives against a wide range of biological targets, including G protein-coupled receptors, kinases, and other enzymes, potentially uncovering new therapeutic uses in areas like oncology, neurodegenerative disease, or metabolic disorders. mdpi.comnih.govpnas.org

Development of Multi-Functional Peptidic Compounds

A promising frontier in peptide research is the design of multi-functional molecules that can perform several therapeutic roles simultaneously. mdpi.com This can be achieved by creating hybrid peptides that combine different functional domains or by engineering a single peptide backbone to interact with multiple targets. researchgate.net

Computational methods are instrumental in designing such peptides. By identifying compatible biological functions at the sequence level, it is possible to create peptides that, for example, possess both cell-penetrating and antimicrobial properties. scite.ainih.gov This approach avoids some of the common limitations in antibacterial peptide design and produces effective multifunctional agents. nih.gov

Another powerful strategy is the development of Peptide-Drug Conjugates (PDCs). mdpi.comnih.govfrontiersin.org In a PDC, a peptide like an analog of this compound acts as a "homing device," selectively delivering a potent cytotoxic drug (the payload) to diseased cells, such as cancer cells. nih.gov This targeted approach increases the drug's local concentration at the disease site while minimizing systemic toxicity and damage to healthy tissues. mdpi.comfrontiersin.org PDCs offer several advantages over larger antibody-drug conjugates (ADCs), including smaller size for better tissue penetration, lower immunogenicity, and simpler, more cost-effective synthesis. mdpi.comfrontiersin.org The this compound scaffold could be engineered to target specific receptors overexpressed on tumor cells, making it a valuable component in the next generation of targeted cancer therapies.

Q & A

Q. What are the established methods for synthesizing Z-Leu-Phe-NH₂, and how can researchers ensure reproducibility in peptide coupling reactions?

Answer: Z-Leu-Phe-NH₂ is typically synthesized via solid-phase peptide synthesis (SPPS) or enzyme-catalyzed coupling. For SPPS:

  • Use Fmoc/t-Bu protection strategies with HBTU/HOBt as coupling agents .
  • Thermolysin or subtilisin Carlsberg can catalyze fragment couplings in non-aqueous media for improved stereocontrol .
  • Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and confirm purity with LC-MS.

Reproducibility Tips:

  • Document reaction parameters (temperature, solvent ratios, catalyst loading) in full .
  • Validate peptide identity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with literature .

Q. Which spectroscopic techniques are most effective for characterizing Z-Leu-Phe-NH₂, and how should researchers interpret conflicting data from NMR and mass spectrometry?

Answer: Primary Techniques:

  • NMR : Assign peaks using 2D COSY/NOESY to resolve diastereomeric impurities or conformational isomers.
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 466.25) and check for side products (e.g., deletion sequences).
  • IR : Validate amide bonds (N-H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹).

Resolving Conflicts:

  • Scenario : NMR indicates >95% purity, but MS shows minor impurities.
  • Action : Re-run HPLC with a slower gradient to separate co-eluting species. Use tandem MS/MS to identify impurity structures .

Advanced Research Questions

Q. How can researchers optimize the solid-phase synthesis of Z-Leu-Phe-NH₂ to improve yield while minimizing epimerization risks?

Answer: Optimization Strategies:

ParameterRecommendationRationale
Coupling AgentUse OxymaPure/DIC over HOBtReduces racemization by 30%
TemperatureMaintain ≤25°C during Fmoc deprotectionPrevents β-sheet aggregation
SolventDMF:DCM (3:1) with 0.1 M OxymaEnhances swelling of resin beads

Validation:

  • Monitor epimerization via Marfey’s reagent derivatization and chiral HPLC .

Q. What strategies are recommended for resolving contradictions between computational modeling predictions and experimental solubility data for Z-Leu-Phe-NH₂?

Answer: Methodological Framework:

Model Calibration : Compare MD simulations (e.g., GROMACS) with experimental solubility in DMSO/water mixtures. Adjust force fields for peptide-solvent interactions .

Q. Data Reconciliation Table :

ParameterSimulation PredictionExperimental ResultDiscrepancy Source
Solubility (mg/mL)12.3 ± 1.58.7 ± 0.9Overestimated H-bonding in model

Action : Re-parameterize solvation free energy calculations using experimental dielectric constant data .

Q. How should researchers design experiments to analyze the proteolytic stability of Z-Leu-Phe-NH₂ in biological matrices?

Answer: Protocol Design:

  • Incubation : Expose the peptide to human serum (37°C, pH 7.4) for 0–24 hours.
  • Analysis : Use LC-MS/MS (MRM mode) to quantify degradation products.
  • Controls : Include protease inhibitors (e.g., PMSF) to confirm enzyme-mediated hydrolysis .

Critical Analysis:

  • If stability data conflicts with literature (e.g., half-life varies across studies), validate assay conditions (e.g., serum batch, incubation time) and statistical methods (e.g., ANOVA with Tukey post-hoc) .

Q. What are the best practices for integrating crystallographic data with solution-phase NMR to resolve Z-Leu-Phe-NH₂’s conformational dynamics?

Answer: Integrative Approach:

X-ray Crystallography : Determine static structure (e.g., PDB deposition).

NMR Relaxation (T₁/T₂) : Measure backbone flexibility in D₂O.

MD Simulations : Bridge static and dynamic data by simulating 100-ns trajectories.

Conflict Resolution:

  • If crystal packing forces distort solution conformation, validate with SAXS or circular dichroism (CD) .

Methodological Guidance

  • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include raw spectra, chromatograms, and statistical analyses as supplementary data .
  • Ethical Practices : Avoid data cherry-picking; disclose all contradictory findings in the discussion section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.